Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a tetrahydropyridine ring substituted with multiple phenyl groups and a phenylamino group, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate can be achieved through multi-component reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and aniline in the presence of a catalytic amount of LaCl3·7H2O in methanol at room temperature . This method offers several advantages, including mild reaction conditions, good yields, and high atom economy.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylamino group can form hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,6-triphenyl-4-(1H)-pyridinone derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Dihydropyrrol-2-one derivatives: These compounds also contain a piperidine ring but have different substituents and applications.
Uniqueness
Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its highly functionalized structure, which provides a versatile platform for further chemical modifications
Properties
Molecular Formula |
C31H28N2O2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
methyl 4-anilino-1,2,6-triphenyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C31H28N2O2/c1-35-31(34)29-27(32-25-18-10-4-11-19-25)22-28(23-14-6-2-7-15-23)33(26-20-12-5-13-21-26)30(29)24-16-8-3-9-17-24/h2-21,28,30,32H,22H2,1H3 |
InChI Key |
VJWVYCGBFCLUBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CC(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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